

Measuring the Reactive Uptake of BrONO₂ on Aqueous Aerosols: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromine nitrate*

Cat. No.: *B14655920*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the reactive uptake of **bromine nitrate** (BrONO₂) on aqueous aerosols. This process is of significant interest in atmospheric chemistry, as it influences the atmospheric cycles of bromine and nitrogen oxides, impacting ozone concentrations and the oxidizing capacity of the troposphere. The methodologies described herein are also relevant to pharmaceutical research, particularly in understanding the stability and degradation of nitrate-containing compounds in aerosolized drug delivery systems.

Introduction

Bromine nitrate (BrONO₂) is a key reservoir species in the atmosphere. Its heterogeneous reactions on aqueous aerosols, such as sea salt and sulfuric acid particles, can activate bromine, leading to the formation of photolabile bromine compounds that catalytically destroy ozone. The reactive uptake coefficient (γ), which represents the probability of a gas molecule being taken up by an aerosol particle upon collision, is a critical parameter for quantifying the rate of these heterogeneous processes. This document outlines the experimental procedures for determining γ for BrONO₂ on various aqueous aerosols.

Quantitative Data Summary

The reactive uptake of BrONO₂ is highly dependent on the composition and temperature of the aqueous aerosol. The following tables summarize key quantitative data from laboratory studies.

Table 1: Reactive Uptake Coefficients (y) of BrONO₂ on Various Aqueous Surfaces

Aerosol/Surface Composition	Temperature (K)	Uptake Coefficient (y)	Mass Accommodation Coefficient (α)	Reference
Pure Water	272 - 280	Increases slightly with temperature	0.063 ± 0.021	[1]
0.1 M NaCl Solution	272 - 280	Comparable to pure water	-	[1]
0.05 M NaBr Solution	272 - 280	Higher than pure water	-	[1]
1 M NaBr Solution	272 - 280	Significantly higher than pure water	-	[1]
Sulfuric Acid (70-85 wt. %)	Low Temperatures	Does not depend strongly on temperature	-	

Note: The uptake kinetics of BrONO₂ are primarily driven by its reactivity within the aqueous phase. On bromide-containing solutions, the uptake is enhanced due to rapid aqueous-phase reactions.

Experimental Protocols

Accurate measurement of the reactive uptake of BrONO₂ requires a sophisticated experimental setup that integrates aerosol generation, gas synthesis, a reaction chamber, and sensitive detection methods. The most common techniques are the aerosol flow tube and the droplet train method, both typically coupled with a chemical ionization mass spectrometer (CIMS).

Synthesis of Bromine Nitrate (BrONO₂)

Caution: BrONO₂ is unstable and potentially explosive. Synthesis should be carried out in a well-ventilated fume hood with appropriate safety precautions.

- Reactant Preparation: Prepare a source of chlorine nitrate (ClONO₂). This can be synthesized via the reaction of Cl₂O with N₂O₅.
- Synthesis Reaction: Introduce bromine (Br₂) to ClONO₂ in a cold trap at 77 K.
- Reaction Incubation: Allow the mixture to warm to 190 K and react for approximately 4 hours. The reaction is: ClONO₂ + Br₂ → BrONO₂ + BrCl.^[2]
- Purification: Remove impurities such as BrCl, Cl₂, and unreacted ClONO₂ and Br₂ by pumping on the mixture at 210 K for 2-3 hours.
- Storage: The remaining yellow solid is BrONO₂ and should be stored at 190 K.

Aerosol Generation and Characterization

- Aerosol Generation: Generate aqueous aerosols of the desired composition (e.g., pure water, NaCl, NaBr, or sulfuric acid solutions) using a constant output atomizer or a nebulizer.
- Size Selection: Pass the generated polydisperse aerosol through a differential mobility analyzer (DMA) to select a monodisperse aerosol population.
- Particle Counting: Use a condensation particle counter (CPC) to determine the number concentration of the size-selected aerosols.
- Surface Area Calculation: From the number concentration and the known particle size, calculate the total aerosol surface area available for reaction.

Aerosol Flow Tube Experiment

The aerosol flow tube technique is a widely used method for studying gas-aerosol interactions under laminar flow conditions.

- **Reactor Setup:** A typical setup consists of a glass or coated-wall flow tube (e.g., FEP-Teflon coated) thermostatted to the desired temperature.
- **Aerosol Introduction:** Introduce the monodisperse aerosol flow into the main flow tube. A carrier gas, typically Helium or synthetic air, is used to control the flow velocity and pressure.
- **BrONO₂ Introduction:** Introduce a known concentration of gaseous BrONO₂ into the flow tube through a movable injector. This allows for varying the reaction time between the gas and the aerosols.
- **Reaction:** The BrONO₂ reacts with the aerosols as they travel down the length of the flow tube.
- **Detection:** A chemical ionization mass spectrometer (CIMS) is positioned at the end of the flow tube to monitor the concentration of BrONO₂ as a function of the injector position (i.e., reaction time).
- **Data Analysis:** The first-order rate coefficient for the loss of BrONO₂ on the aerosol surface (k_{obs}) is determined from the slope of a plot of $\ln([{\text{BrONO}_2}]_0/[{\text{BrONO}_2}])$ versus reaction time.
- **Uptake Coefficient Calculation:** The reactive uptake coefficient (γ) is then calculated from k_{obs} , the average molecular speed of BrONO₂ (ω), and the aerosol surface area density (S_a) using the following equation:

$$\gamma = (4 * k_{\text{obs}}) / (\omega * S_a)$$

Corrections for gas-phase diffusion to the aerosol surface may be necessary.

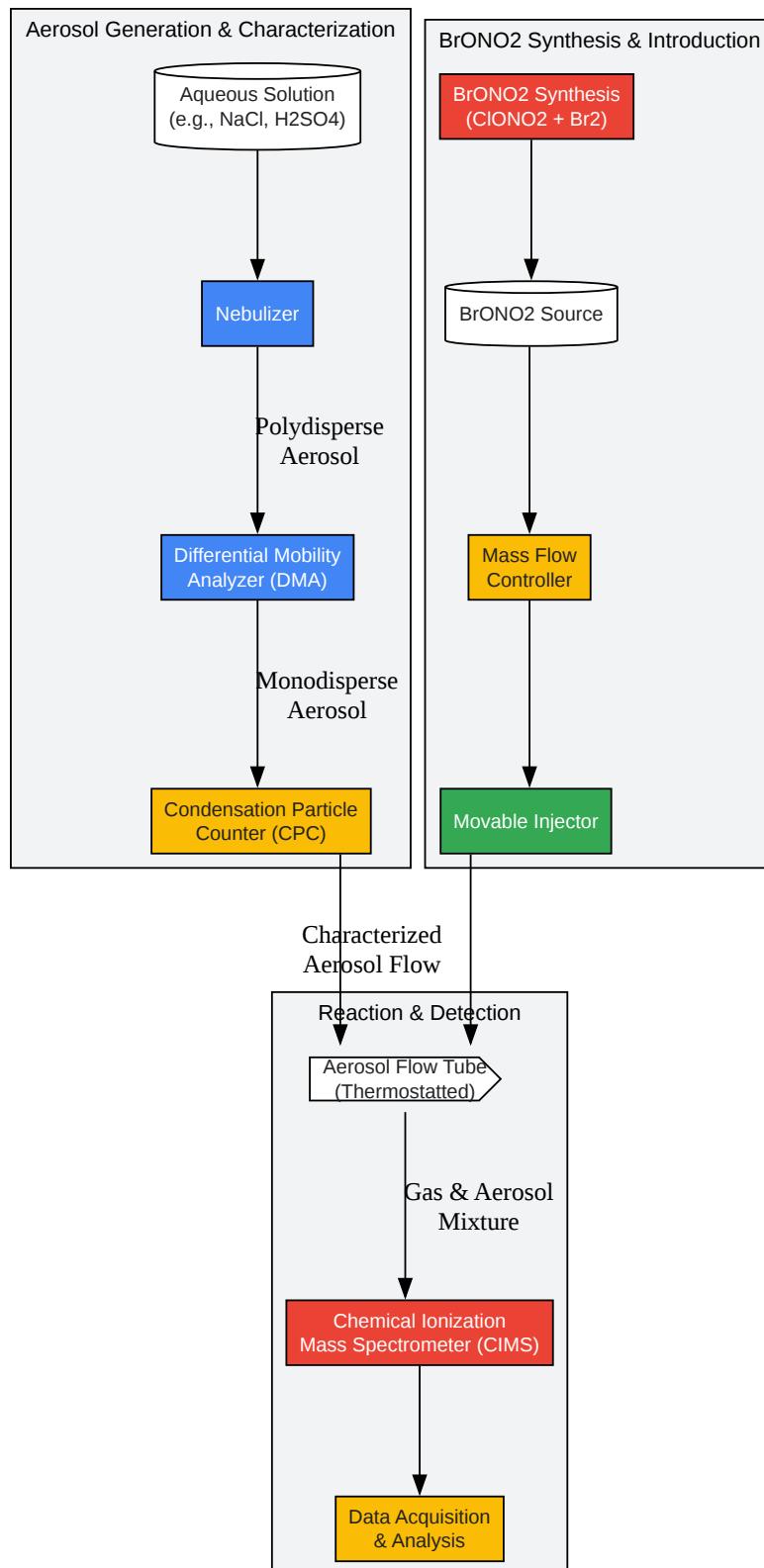
Droplet Train Technique

This technique measures uptake on a continuously renewed liquid surface, which is particularly useful for studying highly reactive gases.

- **Droplet Generation:** A stream of uniform, monodispersed droplets is generated by a vibrating orifice droplet generator.

- Reaction Chamber: The droplet train passes through a low-pressure flow reactor containing the gaseous BrONO₂.
- Exposure Time: The interaction time between the gas and the droplets is precisely controlled by adjusting the length of the exposure region or the droplet velocity.
- Analysis: After exiting the reaction zone, the droplets are analyzed to determine the amount of absorbed species or reaction products. Alternatively, the gas-phase concentration of BrONO₂ is measured before and after the reaction zone.
- Uptake Coefficient Determination: The uptake coefficient is calculated from the measured loss of BrONO₂ from the gas phase or the uptake by the droplets, considering the known droplet surface area and interaction time.

Detection by Chemical Ionization Mass Spectrometry (CIMS)

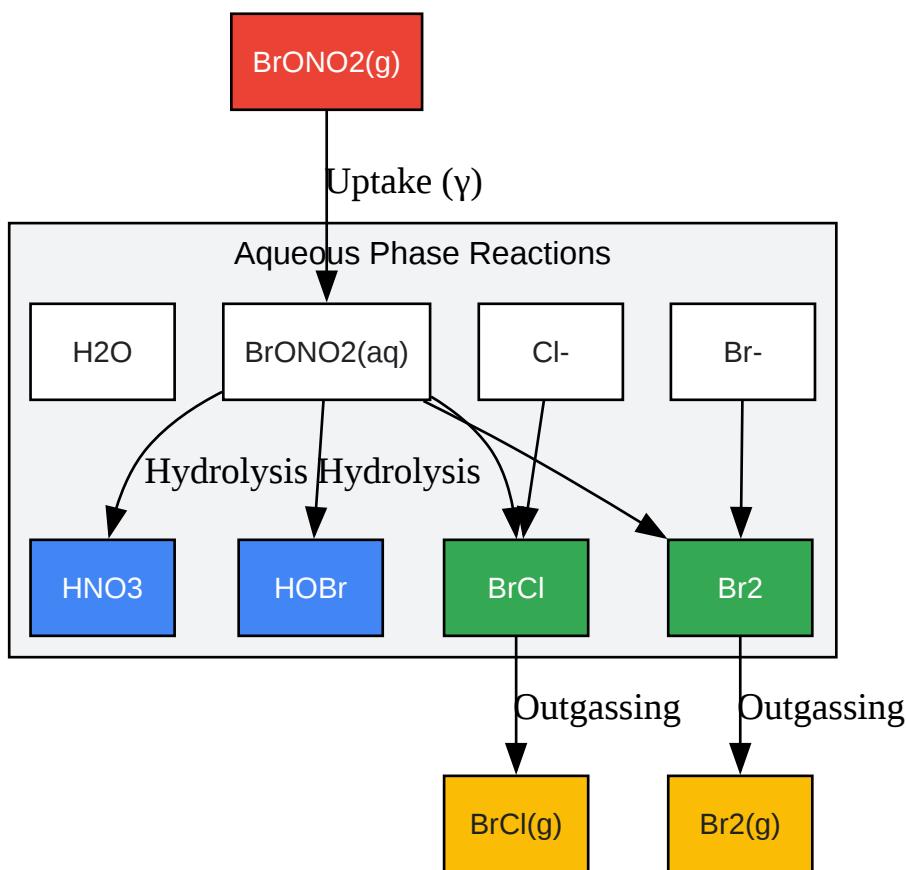

CIMS is a highly sensitive and selective technique for detecting trace gases like BrONO₂ and its reaction products in real-time.

- Ionization: A reagent ion (e.g., I⁻ or SF₆⁻) is used to selectively ionize the target molecule through chemical reactions. This is a "soft" ionization technique that minimizes fragmentation of the parent molecule.
- Mass Analysis: The resulting ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight mass spectrometer) where they are separated based on their mass-to-charge ratio.
- Detection: An ion detector measures the abundance of each ion, providing a quantitative measure of the concentration of the corresponding neutral species.
- Calibration: The instrument is calibrated using known standards to convert the measured ion signals into absolute concentrations.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for measuring the reactive uptake of BrONO₂ using an aerosol flow tube experiment.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring BrONO₂ reactive uptake.

Chemical Pathways on Aqueous Aerosols

The reactive uptake of BrONO₂ on aqueous aerosols involves several competing chemical pathways, including hydrolysis and reactions with halide ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Measuring the Reactive Uptake of BrONO₂ on Aqueous Aerosols: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14655920#measuring-the-reactive-uptake-of-brono2-on-aqueous-aerosols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com